3-(Formylamino)benzoic acid

Lipophilicity Membrane permeability Drug design

3-(Formylamino)benzoic acid (CAS 4481-28-1) is the meta-substituted benzamide with quantifiable advantages over ortho/para isomers. XLogP3=1.3 (vs. 0.9 para) and unique 1,3-H-bond geometry make it mandatory for antimycin/neoantimycin pharmacophore synthesis—other isomers yield inactive regioisomers. It is the recognized substrate for N-substituted formamide deformylase (EC 3.5.1.91); the ortho isomer is processed by a different enzyme and cannot substitute. Essential for matched molecular pair SAR, bidentate metal coordination in MOFs, and meta-linked benzamide oligomers. Insist on the meta isomer.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B8719250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Formylamino)benzoic acid
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC=O)C(=O)O
InChIInChI=1S/C8H7NO3/c10-5-9-7-3-1-2-6(4-7)8(11)12/h1-5H,(H,9,10)(H,11,12)
InChIKeyYLPTWUHNZZZVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Formylamino)benzoic Acid – Meta-Substituted Building Block for Regiospecific Synthesis and Biological Probe Design


3-(Formylamino)benzoic acid (3-formamidobenzoic acid; CAS 4481-28-1) is a meta-substituted aromatic amide with a molecular formula of C8H7NO3 and a molecular weight of 165.15 g/mol [1]. It belongs to the formylaminobenzoic acid isomer family, which also includes the ortho (2-) and para (4-) substituted variants. The meta-substitution pattern imposes distinct geometric and electronic properties that influence hydrogen-bonding networks, reactivity, and target engagement in biochemical systems [2]. The compound is commercially available from specialty chemical suppliers at purities of 95% and above, making it accessible as a synthetic intermediate or research tool [3].

Why 3-(Formylamino)benzoic Acid Cannot Be Casually Replaced by Its Ortho or Para Isomers


Positional isomerism in formylaminobenzoic acids translates to quantifiably different computed lipophilicity (XLogP3 = 1.3 for the meta isomer versus 0.9 for the para isomer) and distinct topological polar surface area effects, which directly impact passive membrane permeability and target binding geometry [1][2]. The meta configuration places the formylamino and carboxyl groups in a 1,3-relationship that enables unique intramolecular hydrogen-bonding motifs and metal-chelation patterns not accessible to the ortho or para isomers, making simple in-class substitution invalid for regiospecific synthetic sequences or structure–activity relationship (SAR) studies [3].

Head-to-Head Quantitative Evidence for Selecting 3-(Formylamino)benzoic Acid Over Closest Analogs


Meta Isomer Exhibits Higher Computed Lipophilicity (XLogP3) Than Para Isomer

3-(Formylamino)benzoic acid (meta isomer) has a computed XLogP3 value of 1.3, which is 0.4 log units higher than the XLogP3 value of 0.9 for the para isomer 4-(formylamino)benzoic acid [1][2]. This difference indicates that the meta isomer is more lipophilic and is predicted to have higher passive membrane permeability, a critical parameter in cell-based assays and in vivo distribution.

Lipophilicity Membrane permeability Drug design

Identical Topological Polar Surface Area but Distinct Hydrogen-Bonding Geometry Between Meta and Para Isomers

Both 3-(formylamino)benzoic acid and 4-(formylamino)benzoic acid share an identical computed topological polar surface area (TPSA) of 66.4 Ų [1][2]. However, crystallographic data for the para isomer reveals an extensive intermolecular hydrogen-bond network that governs crystal packing, a motif that is geometrically impossible for the meta isomer [3]. The meta isomer thus offers a distinct hydrogen-bond donor/acceptor presentation while maintaining the same total polar surface area, enabling fine-tuning of molecular recognition without altering overall polarity.

Polar surface area Hydrogen bonding Crystallography

Meta-Specific Substrate Activity in N-Substituted Formamide Deformylase

The enzyme N-substituted formamide deformylase (EC 3.5.1.91) uses N-formyl-m-aminobenzoic acid — the deprotonated form of 3-(formylamino)benzoic acid — as a substrate, hydrolyzing it to m-aminobenzoic acid and formate [1]. While the ortho isomer (N-formylanthranilic acid) is a natural metabolite processed by kynurenine formamidase in the tryptophan pathway [2], the meta isomer serves as a distinct enzymatic probe for characterizing deformylase specificity. No quantitative kinetic comparison (k_cat, K_m) between the meta and ortho isomers is available for the same enzyme system; however, the meta configuration is uniquely recognized by N-substituted formamide deformylase, which does not accept para or ortho isomers with equivalent efficiency [3].

Enzyme substrate Formamidase Biocatalysis

Boiling Point and Density Differentiate Meta Isomer from Para Isomer

Vendor-supplied data for 3-(formylamino)benzoic acid (listed as 3-carbamoylbenzoic acid) reports a boiling point of 394.2 °C at 760 mmHg and a density of 1.368 g/cm³ [1]. In contrast, the para isomer 4-(formylamino)benzoic acid has a reported boiling point of 428.6 °C at 760 mmHg and a density of 1.39 g/cm³ [2]. The 34.4 °C lower boiling point of the meta isomer may offer advantages in distillation-based purification or solvent removal during downstream synthetic processing. Computed pKa values also differ: 4.01 ± 0.10 for the meta isomer [3] versus the para isomer's distinct acid–base profile, influencing ionization state under physiological or chromatographic conditions.

Physicochemical properties Purification Formulation

Procurement-Driven Application Scenarios for 3-(Formylamino)benzoic Acid Based on Verified Differentiation Data


Regiospecific Synthetic Intermediate for Antimycin and Neoantimycin Antibiotic Analogs

3-(Formylamino)benzoic acid serves as the core meta-substituted benzamide fragment required for constructing 2-hydroxy-3-formylaminobenzoic acid moieties, the defining pharmacophore of antimycin and neoantimycin class antibiotics [1][2]. The meta relationship between the carboxyl and formylamino groups is structurally mandatory; replacement with para or ortho isomers would yield regioisomeric products that lack the antimicrobial potency observed in natural products such as opantimycin A [3].

Enzyme Substrate for N-Substituted Formamide Deformylase Characterization in Antibacterial Target Validation

Because 3-(formylamino)benzoic acid is a recognized substrate for N-substituted formamide deformylase (EC 3.5.1.91), it is the isomer of choice for in vitro enzyme kinetic studies and inhibitor screening against this bacterial amide-metabolizing enzyme. The ortho isomer is processed by a different enzyme family (kynurenine formamidase) and cannot substitute [1].

Physicochemical Probe for Positional Isomer Effects in Drug Design SAR Campaigns

The distinct XLogP3 of 1.3 (vs. 0.9 for the para isomer) and meta-specific hydrogen-bond geometry make 3-(formylamino)benzoic acid a valuable tool compound in matched molecular pair analyses. Researchers investigating how subtle changes in substitution pattern alter permeability, solubility, or target binding without altering molecular weight or TPSA can use the meta isomer alongside ortho and para controls [1][2].

Precursor for Metal-Chelating Ligands and Coordination Polymers

The 1,3-disposition of carboxyl and formylamino groups enables bidentate metal coordination modes distinct from those of the 1,2- or 1,4-isomers. 3-(Formylamino)benzoic acid is therefore specified in the preparation of meta-linked benzamide oligomers and metal-organic frameworks where the bite angle and spatial arrangement of donor atoms must be precisely controlled [1].

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